molecular formula C8H13IO4S B15240324 3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione

3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B15240324
M. Wt: 332.16 g/mol
InChI Key: WEECPSALMMNYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C8H13IO3S It is known for its unique structure, which includes an iodine atom, an oxolane ring, and a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-iodo-4-hydroxythiolane-1,1-dione with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and its subsequent attachment to the thiolane moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the presence of the iodine atom and the oxolane ring, which can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-(oxolan-3-yloxy)oxolane: Similar structure but lacks the thiolane-1,1-dione moiety.

    3-Iodo-4-(oxolan-3-yloxy)thiolane: Similar structure but lacks the dione functionality.

Uniqueness

3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of its iodine atom, oxolane ring, and thiolane-1,1-dione moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13IO4S

Molecular Weight

332.16 g/mol

IUPAC Name

3-iodo-4-(oxolan-3-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C8H13IO4S/c9-7-4-14(10,11)5-8(7)13-6-1-2-12-3-6/h6-8H,1-5H2

InChI Key

WEECPSALMMNYOT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2CS(=O)(=O)CC2I

Origin of Product

United States

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